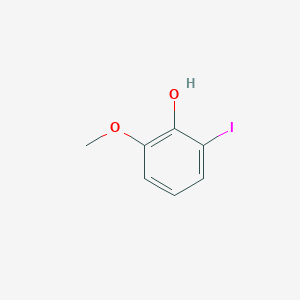

2-Iodo-6-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCCNGLWDCQRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332127 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111726-46-6 | |

| Record name | 2-Iodo-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Iodo-6-methoxyphenol CAS number and properties

An In-depth Technical Guide to 2-Iodo-6-methoxyphenol

Introduction

This compound, an organoiodine compound, is a valuable building block in synthetic organic chemistry.[1][2] It belongs to the class of halogenated phenols and is structurally derived from guaiacol (2-methoxyphenol).[3][4] Its unique arrangement of iodo, methoxy, and hydroxyl functional groups on the aromatic ring imparts specific reactivity, making it a significant precursor in the synthesis of complex molecules, including pharmaceuticals.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 111726-46-6 | [1][3][5][6][7] |

| Molecular Formula | C₇H₇IO₂ | [1][5][6][7] |

| Molecular Weight | 250.03 g/mol | [1][2][3][8] |

| Appearance | Solid | [5][7] |

| Density | 1.9 ± 0.1 g/cm³ | [6] |

| Boiling Point | 233.2 ± 20.0 °C at 760 mmHg | [6] |

| Flash Point | 94.9 ± 21.8 °C | [6] |

| LogP | 2.14 - 2.2 | [2][6] |

| Purity | ≥95% | [7][8] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the electrophilic iodination of its precursor, guaiacol. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups activate the aromatic ring, directing the substitution to the ortho and para positions.[3]

Experimental Protocol 1: Direct Iodination

A common and direct method involves the electrophilic aromatic substitution on guaiacol using molecular iodine (I₂) in the presence of an oxidizing agent.[3]

Methodology:

-

Dissolve guaiacol (2-methoxyphenol) in a suitable solvent.

-

Add molecular iodine (I₂) to the solution.

-

Introduce an oxidizing agent to facilitate the electrophilic attack of iodine on the aromatic ring.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product.

-

Purification is achieved through techniques such as column chromatography or recrystallization to obtain pure this compound.

Experimental Protocol 2: Multi-step Synthesis via Protection-Iodination-Deprotection

This method is employed to achieve higher regioselectivity and involves protecting the reactive hydroxyl group.

Methodology:

-

Protection: The phenolic hydroxyl group of guaiacol is protected, for instance, with a tetrahydropyranyl (THP) group to form a THP-ether.[3]

-

Ortho-lithiation and Iodination: The protected guaiacol is treated with a strong base (e.g., n-butyllithium) to achieve ortho-lithiation. This is followed by quenching with an iodine source (I₂) to introduce the iodine atom at the desired ortho position.[3]

-

Deprotection: The protecting group (e.g., THP) is removed under acidic conditions to yield this compound.[3]

Chemical Reactivity and Significance

The chemical utility of this compound is largely dictated by the carbon-iodine bond. Iodine's nature as a large and less electronegative halogen results in a weak C-I bond, making the iodo group an excellent leaving group in nucleophilic substitution reactions.[3] More importantly, this bond is highly reactive in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Ullmann reactions, often showing superior reactivity compared to its bromo- or chloro-analogues.[3] The ortho positioning of the iodo group, flanked by the hydroxyl and methoxy groups, creates a distinct steric and electronic environment that can be leveraged for regioselective synthesis.[3]

Applications in Research and Drug Development

This compound serves as a crucial starting material for the synthesis of various biologically active compounds.

Precursor for Complex Molecules

This compound is a foundational piece for building molecular complexity. It has been utilized as a starting block in the total synthesis of opiate alkaloids like (±)-codeine, a widely used analgesic, and in the synthesis of galanthamine, a medication for Alzheimer's disease.[3] The iodo-substituent is particularly valuable as it can form halogen bonds with protein residues, a type of interaction increasingly recognized in rational drug design.[3]

Potential Biological Activities of Methoxyphenols

While specific signaling pathway data for this compound is not extensively detailed, the broader class of 2-methoxyphenols has been studied for various biological activities. Some 2-methoxyphenols have demonstrated antioxidant, antimicrobial, and anti-inflammatory properties.[9][10][11][12] For instance, certain 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[9] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important precursor for a range of complex and biologically significant molecules. For researchers and professionals in drug discovery and development, a thorough understanding of this compound's chemistry is essential for leveraging its potential in the design and synthesis of novel therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C7H7IO2 | CID 443737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 111726-46-6 | Benchchem [benchchem.com]

- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | CAS#:111726-46-6 | Chemsrc [chemsrc.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. cenmed.com [cenmed.com]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of 2-Iodo-6-methoxyphenol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-6-methoxyphenol, a readily accessible derivative of guaiacol, has emerged as a versatile and highly valuable building block in the lexicon of medicinal chemistry. Its unique structural features, particularly the presence of a sterically hindered phenol, a methoxy group, and a reactive iodine atom, offer a trifecta of functionalities that can be strategically exploited for the synthesis of complex molecular architectures. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of novel scaffolds with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We present detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and experimental workflows to illustrate its strategic importance in contemporary drug discovery.

Introduction: The Chemical Versatility of this compound

This compound, also known as 6-iodoguaiacol, is an aromatic organic compound that serves as a powerful synthetic intermediate. Its utility in medicinal chemistry is primarily derived from the following key features:

-

Reactive Iodo Group: The iodine atom is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space.

-

Ortho-Methoxy Group: The methoxy group, positioned ortho to the hydroxyl group, influences the electronic properties of the aromatic ring and can participate in hydrogen bonding interactions with biological targets. It also provides a handle for further functionalization or can be demethylated to reveal a catechol moiety.

-

Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. It can also be used as a point of attachment for linkers or other functional groups.

These features make this compound an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Application in Kinase Inhibitor Synthesis: A Case Study

To illustrate the practical application of this compound, we present a case study on the synthesis of a novel series of inhibitors targeting a hypothetical serine/threonine kinase, "Kinase X," which has been implicated in a proliferative signaling pathway associated with a specific cancer subtype.

Synthetic Strategy

The core scaffold of the target inhibitors was designed to feature a biaryl-ether linkage, a common motif in many kinase inhibitors. The synthetic strategy leverages a key Suzuki-Miyaura cross-coupling reaction with this compound as the starting material.

Experimental Workflow for Inhibitor Synthesis

Experimental Protocols

Protocol 1: Synthesis of 2-iodo-6-methoxy-1-((methoxymethoxy)methyl)benzene (Protected Intermediate)

To a solution of this compound (1.0 g, 4.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C was added N,N-diisopropylethylamine (DIPEA) (1.4 mL, 8.0 mmol). Chloromethyl methyl ether (MOM-Cl) (0.46 mL, 6.0 mmol) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water (20 mL) and the organic layer was separated, washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Protocol 2: Suzuki-Miyaura Coupling

A mixture of 2-iodo-6-methoxy-1-((methoxymethoxy)methyl)benzene (500 mg, 1.6 mmol), the desired arylboronic acid (1.9 mmol), tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.08 mmol), and potassium carbonate (662 mg, 4.8 mmol) in a 2:1 mixture of toluene and water (15 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90 °C and stirred for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (30 mL) and washed with water (20 mL) and brine (20 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to yield the biaryl product.

Protocol 3: Deprotection and Etherification

The MOM-protected biaryl intermediate was dissolved in a 1:1 mixture of methanol and 2N HCl (10 mL) and stirred at 50 °C for 4 hours. The solvent was removed under reduced pressure, and the residue was dissolved in acetone (15 mL). Potassium carbonate (2.5 eq) and the appropriate functionalized alkyl halide (1.2 eq) were added, and the mixture was refluxed for 12 hours. The solid was filtered off, and the filtrate was concentrated. The crude product was purified by preparative HPLC to give the final inhibitor.

Structure-Activity Relationship (SAR) and Data

A library of inhibitors was synthesized based on the protocols described above, and their biological activity against Kinase X was evaluated. The IC50 values were determined using a standard in vitro kinase assay.

| Compound ID | R Group (from Arylboronic Acid) | R' Group (from Alkyl Halide) | Kinase X IC50 (nM) | Cell Viability (Cancer Cell Line, 1 µM) (%) |

| HYP-001 | 4-pyridyl | methyl | 550 | 85 |

| HYP-002 | 3-pyridyl | methyl | 820 | 92 |

| HYP-003 | 4-pyridyl | ethyl | 480 | 81 |

| HYP-004 | 4-pyridyl | 2-morpholinoethyl | 85 | 65 |

| HYP-005 | 4-(N-methyl)pyrazolyl | 2-morpholinoethyl | 45 | 42 |

| HYP-006 | 4-cyanophenyl | 2-morpholinoethyl | 120 | 58 |

| HYP-007 | 4-aminophenyl | 2-morpholinoethyl | 95 | 51 |

Biological Signaling Pathway

The hypothetical "Kinase X" is a key component of a signaling cascade that promotes cell proliferation. The synthesized inhibitors are designed to block the ATP-binding site of Kinase X, thereby inhibiting its catalytic activity and downstream signaling.

Hypothetical Kinase X Signaling Pathway

Conclusion

This compound represents a powerful and versatile building block for the synthesis of medicinally relevant compounds. Its predictable reactivity in cross-coupling reactions allows for the systematic and efficient exploration of chemical space, facilitating the generation of focused compound libraries for lead discovery and optimization. The case study presented herein, although hypothetical, demonstrates a logical and practical approach to leveraging the unique chemical properties of this compound for the development of potent and selective kinase inhibitors. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and versatile synthetic intermediates will remain a cornerstone of successful drug discovery campaigns.

2-Iodo-6-methoxyphenol: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methoxyphenol is a highly versatile aromatic building block in organic synthesis, prized for its unique substitution pattern that offers a powerful handle for constructing complex molecular architectures. Its utility stems from the presence of three distinct functional groups on the benzene ring: a hydroxyl group, a methoxy group, and an iodine atom. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, while the carbon-iodine bond serves as a key reactive site for a variety of powerful cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 111726-46-6 | [2] |

| Molecular Formula | C₇H₇IO₂ | [1] |

| Molecular Weight | 250.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the electrophilic iodination of guaiacol (2-methoxyphenol). The hydroxyl and methoxy groups of guaiacol are ortho-, para-directing, activating the aromatic ring for electrophilic attack. The iodine atom is introduced at the ortho position relative to the hydroxyl group.

Figure 1: Synthesis of this compound from Guaiacol.

Experimental Protocol: Synthesis from Guaiacol

This protocol is a representative procedure for the iodination of guaiacol.

Materials:

-

Guaiacol

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Methanol

-

Water

-

Sodium thiosulfate solution (10%)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve guaiacol (1.0 eq) in methanol in a round-bottom flask.

-

Add iodine (1.0 eq) to the solution and stir until it dissolves.

-

Cool the mixture in an ice bath and slowly add hydrogen peroxide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the iodine color disappears.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 49%[3]

Applications in Organic Synthesis

The reactivity of the carbon-iodine bond makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Figure 2: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in this reaction with various arylboronic acids to yield substituted biaryl compounds. These biaryl scaffolds are prevalent in many biologically active molecules.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a general procedure that can be adapted for the coupling of this compound with various boronic acids.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

| Coupling Partner | Product | Yield (%) |

| Phenylboronic acid | 2-Methoxy-6-phenylphenol | 88 (representative) |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction provides a direct route to aryl-alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This is a general protocol for the Sonogashira coupling of aryl iodides.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a mixture of toluene and triethylamine (2:1), add phenylacetylene (1.2 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Product | Yield (%) |

| Phenylacetylene | 2-Methoxy-6-(phenylethynyl)phenol | 74 (representative)[4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5] This reaction allows for the synthesis of a wide range of N-aryl amines, which are common motifs in pharmaceuticals.

Representative Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This is a general procedure for the Buchwald-Hartwig amination of aryl iodides.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).

-

Add toluene and stir for 10 minutes.

-

Add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the tube and heat the reaction mixture to 100-110°C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

| Coupling Partner | Product | Yield (%) |

| Aniline | 2-Methoxy-N-phenyl-6-aminophenol | 81 (representative) |

Application in the Synthesis of Bioactive Molecules: Combretastatin A-4 Analogs

This compound is a valuable precursor for the synthesis of combretastatin analogs, a class of potent anticancer agents that inhibit tubulin polymerization.[6][7] Combretastatin A-4 (CA-4), a natural product, is a powerful inhibitor of tubulin polymerization and exhibits strong antitumor and anti-vascular properties.[6] The synthesis of CA-4 analogs often involves a Suzuki cross-coupling reaction to construct the biaryl core.

Figure 3: Synthetic workflow for a Combretastatin A-4 analog.

Signaling Pathway: Inhibition of Tubulin Polymerization

Combretastatins bind to the colchicine-binding site on β-tubulin, which disrupts the polymerization of tubulin into microtubules.[8][9] Microtubules are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, combretastatins arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[7] Furthermore, the disruption of the microtubule network in endothelial cells leads to a collapse of the tumor vasculature, cutting off the blood supply to the tumor and causing necrosis.

Figure 4: Signaling pathway of Combretastatin A-4 analogs.

Conclusion

This compound is a readily accessible and highly valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to efficiently construct complex biaryl, aryl-alkyne, and N-aryl amine structures makes this compound particularly attractive for the synthesis of pharmaceuticals and other biologically active molecules, as exemplified by its application in the synthesis of potent tubulin polymerization inhibitors. The experimental protocols and data provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of organic and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 2-Iodo-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methoxyphenol, a halogenated derivative of guaiacol, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility stems from the presence of three key functional groups: a hydroxyl group, a methoxy group, and an iodine atom. The ortho-positioning of the iodine atom relative to the hydroxyl and methoxy groups provides a unique steric and electronic environment, making it a versatile precursor for various cross-coupling reactions and further functionalization. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of methodologies, and a visualization of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds via two distinct strategies: direct electrophilic iodination of the guaiacol scaffold and a multi-step approach involving a protection-ortho-metallation-iodination sequence. The choice of route often depends on the desired scale, purity requirements, and the availability of reagents and equipment.

Route 1: Direct Electrophilic Iodination of Guaiacol

The most straightforward method for the preparation of this compound is the direct electrophilic aromatic substitution on its precursor, guaiacol (2-methoxyphenol).[1] The hydroxyl and methoxy groups of guaiacol are ortho-, para-directing and activating, facilitating the introduction of an iodine atom onto the aromatic ring.[1] This reaction is typically carried out using molecular iodine (I₂) in the presence of an oxidizing agent to generate a more electrophilic iodine species.

A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. The reaction is generally performed in a suitable solvent, such as water or acetic acid, at temperatures ranging from room temperature to slightly elevated conditions.[1]

Experimental Protocol: Iodination of Guaiacol with Iodine and Hydrogen Peroxide

To a solution of guaiacol (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid), molecular iodine (1.0-1.2 eq) is added. The mixture is stirred at room temperature, and then aqueous hydrogen peroxide (30%, 1.5-2.0 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Multi-Step Synthesis via Ortho-Metallation

For greater control over regioselectivity and to avoid potential side products, a multi-step synthesis can be employed. This strategy involves the protection of the acidic phenolic proton, followed by a directed ortho-metallation and subsequent iodination.

The key steps in this synthetic sequence are:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of guaiacol is first protected to prevent it from interfering with the subsequent metallation step. A common protecting group for this purpose is the tetrahydropyranyl (THP) group.[1]

-

Directed Ortho-Metallation: The protected guaiacol derivative is then treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to selectively deprotonate the aromatic ring at the position ortho to the methoxy group. This directed ortho-metallation is a powerful tool for regioselective functionalization.

-

Iodination: The resulting aryllithium species is then quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position.

-

Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired this compound.[1]

Experimental Protocol: Multi-Step Synthesis

-

Step 1: Protection of Guaiacol: To a solution of guaiacol (1.0 eq) and 3,4-dihydropyran (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane) at 0 °C, a catalytic amount of a strong acid (e.g., pyridinium p-toluenesulfonate) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched, and the product, 2-(2-methoxyphenoxy)tetrahydro-2H-pyran, is extracted and purified.

-

Step 2: Ortho-Lithiation and Iodination: The protected guaiacol from the previous step is dissolved in a dry ether solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for a specified time to allow for the ortho-lithiation to occur. A solution of iodine (1.2 eq) in the same solvent is then added dropwise to the reaction mixture.

-

Step 3: Deprotection: After the iodination is complete, the reaction is quenched, and the crude product is subjected to acidic hydrolysis (e.g., with dilute hydrochloric acid) to remove the THP protecting group. The final product, this compound, is then extracted and purified by column chromatography.

Quantitative Data Summary

The selection of a synthetic route can be influenced by factors such as yield, purity, and reaction conditions. The following table summarizes available quantitative data for the synthesis of this compound.

| Synthetic Route | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Direct Iodination | Guaiacol, I₂, Oxidizing Agent | Water or Acetic Acid | 25-50 | Not Specified | 35 | 95.5 | [1] |

Visualization of Synthetic Pathways

To illustrate the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct electrophilic iodination of guaiacol offers a more atom-economical and shorter pathway, though it may present challenges in controlling regioselectivity and achieving high purity. The multi-step synthesis, involving protection, directed ortho-metallation, and deprotection, provides a more controlled and often higher-yielding route to the desired product, albeit with more synthetic steps. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. Further optimization of reaction conditions for both routes could lead to improved yields and more sustainable processes.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 2-Iodo-6-methoxyphenol with Alkenes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Heck reaction, focusing on the coupling of 2-iodo-6-methoxyphenol with various alkenes. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a cornerstone of modern organic synthesis, widely used in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.

The protocols and data presented herein are based on established methodologies for Heck reactions with similar aryl iodides. It is important to note that reaction conditions should be optimized for specific alkene substrates to achieve maximum yield and selectivity.

General Reaction Scheme

The Heck reaction of this compound with an alkene can be represented by the following general scheme:

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes representative reaction conditions for the Heck coupling of this compound with common classes of alkenes. These conditions are based on typical parameters for Heck reactions and serve as a starting point for optimization.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 120 | 16 | 78 |

| 3 | Methyl Acrylate | Pd/C (10%) (5) | - | NaOAc (3) | Acetonitrile | 80 | 24 | 65 |

| 4 | Ethyl Acrylate | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | DBU (2) | DMA | 110 | 10 | 90 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Heck reaction between this compound and an alkene (e.g., n-butyl acrylate).

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the ligand (e.g., PPh₃, 0.04 equiv.).

-

Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) via syringe.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add the base (e.g., Et₃N, 2.0 equiv.) and the alkene (e.g., n-butyl acrylate, 1.2 equiv.) sequentially via syringe.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).

-

Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mandatory Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a Heck reaction in a research laboratory setting, from preparation to product characterization.

References

Application Notes and Protocols for the Ullmann Condensation of 2-Iodo-6-methoxyphenol with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental reaction in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is pivotal in the synthesis of aryl amines, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[3] The condensation of 2-iodo-6-methoxyphenol with various amines provides access to a valuable class of N-aryl-2-amino-6-methoxyphenol derivatives, which are important intermediates in drug discovery and development.

Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210 °C), polar, high-boiling solvents, and stoichiometric amounts of copper.[1] However, significant advancements have led to the development of milder and more efficient protocols. Modern Ullmann-type reactions often employ catalytic amounts of a copper source in the presence of a ligand, which facilitates the reaction under more moderate conditions.[4][5] The choice of ligand, base, and solvent is crucial for the success and efficiency of the coupling reaction.[4]

Key Reaction Components and Considerations

-

Substrate (this compound): The presence of the electron-donating methoxy group and the acidic phenolic proton can influence the reactivity of the aryl iodide. The phenolic group may need to be protected, or reaction conditions chosen carefully to avoid side reactions.

-

Amine: A wide range of primary and secondary aliphatic and aromatic amines can be used. The nucleophilicity and steric hindrance of the amine will affect the reaction rate and yield.

-

Copper Source: Copper(I) salts, such as CuI and CuBr, are commonly used.[4][6] In some cases, copper(II) salts can also be effective.[3] The use of copper nanoparticles is also an emerging trend.[7]

-

Ligand: The use of ligands is often essential for achieving high yields under mild conditions.[4][5] Common ligands include diamines, amino acids (e.g., L-proline), and phosphines.[8][9] Ligands can increase the solubility of the copper catalyst and facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Base: A base is required to deprotonate the amine nucleophile and/or the phenolic hydroxyl group. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), or organic bases.[10][11]

-

Solvent: The choice of solvent depends on the reaction temperature and the solubility of the reactants. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are frequently used.[1]

Experimental Protocol: Synthesis of 2-Amino-6-methoxyphenol Derivatives

This protocol describes a general procedure for the Ullmann condensation of this compound with a generic primary amine. Researchers should optimize the conditions for their specific amine of interest.

Materials:

-

This compound

-

Amine (e.g., benzylamine, morpholine, aniline)

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

-

Reaction: Stir the reaction mixture at a constant temperature, typically between 80-120 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-amino-6-methoxyphenol derivative.

Data Presentation

The following table summarizes the key variables in the Ullmann condensation of this compound and their potential impact on the reaction outcome.

| Parameter | Variable | Typical Range/Examples | Expected Impact on Yield |

| Amine | Nucleophilicity/Sterics | Benzylamine, Morpholine, Aniline | Higher nucleophilicity and lower steric hindrance generally lead to higher yields. |

| Copper Source | Copper(I) vs. Copper(II) | CuI, CuBr, Cu(OAc)₂ | Cu(I) salts are generally more active. |

| Ligand | Type | L-Proline, N,N'-Dimethylethylenediamine | The presence of a suitable ligand can significantly improve the yield and allow for milder reaction conditions.[4] |

| Base | Strength/Solubility | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger, more soluble base can increase the rate of reaction. |

| Solvent | Polarity/Boiling Point | DMF, DMSO, Toluene, Dioxane | Higher polarity and boiling point solvents are often required for less reactive substrates. |

| Temperature | Reaction Heat | 80 - 150 °C | Higher temperatures generally increase the reaction rate but can also lead to side products. |

| Reaction Time | Duration | 12 - 48 hours | Sufficient time is needed for the reaction to go to completion. |

Visualizations

Caption: Experimental workflow for the Ullmann condensation.

Caption: Simplified catalytic cycle of the Ullmann condensation.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Unsupported Copper Nanoparticles in the Arylation of Amines [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-6-methoxyphenol with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-iodo-6-methoxyphenol with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynyl-6-methoxyphenols, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is a widely used and versatile reaction in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1]

The products of the Sonogashira coupling of this compound, 2-alkynyl-6-methoxyphenols, are important precursors for the synthesis of various heterocyclic compounds, such as benzofurans, which are common motifs in many natural products and pharmaceuticals.

Reaction Mechanism and Considerations

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

-

Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) to generate a Pd(II)-alkynyl complex and regenerate the copper catalyst.

-

Reductive Elimination: The Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product (2-alkynyl-6-methoxyphenol) and regenerate the Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

-

Deprotonation: A base deprotonates the terminal alkyne to form a copper acetylide.

A copper-free version of the Sonogashira coupling has also been developed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Side Reactions: A potential side reaction for the products of this specific coupling is an intramolecular cyclization to form benzofuran derivatives, particularly under basic conditions or at elevated temperatures.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of ortho-iodophenols with various terminal alkynes under typical reaction conditions. Note: This data is for analogous compounds and should be used as a general guide. Optimization for this compound may be required.

| Entry | Terminal Alkyne | Aryl Iodide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 2-Iodophenol | PdCl₂(PPh₃)₂ / CuI | DMF | Et₃N | RT | 4 | 95 |

| 2 | 1-Hexyne | 2-Iodophenol | Pd(PPh₃)₄ / CuI | THF | i-Pr₂NH | 50 | 6 | 88 |

| 3 | Propargyl alcohol | 2-Iodophenol | PdCl₂(PPh₃)₂ / CuI | MeCN | Et₃N | 60 | 5 | 82 |

| 4 | Trimethylsilylacetylene | 2-Iodophenol | Pd(OAc)₂ / PPh₃ / CuI | Toluene | Et₃N | 80 | 3 | 91 |

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Triphenylphosphine (PPh₃, 4-10 mol%, if not using a pre-formed phosphine complex)

-

Anhydrous solvent (e.g., DMF, THF, acetonitrile, or toluene)

-

Anhydrous amine base (e.g., triethylamine, diisopropylamine, or DBU)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, copper(I) iodide, and triphenylphosphine (if needed).

-

Add the anhydrous solvent (5-10 mL) and the anhydrous amine base (2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-6-methoxyphenol.

Protocol for Copper-Free Sonogashira Coupling

This protocol is recommended to avoid the formation of alkyne homocoupling byproducts.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., DMF or THF)

-

Anhydrous amine base (e.g., triethylamine or piperidine)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst.

-

Add the anhydrous solvent (5-10 mL) and the anhydrous amine base (3-4 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.5 mmol) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 60 °C and 100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Caption: Logical relationship of components in the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Dibenzofurans from 2-Iodo-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofurans are a significant class of heterocyclic compounds that form the core structure of various natural products, pharmaceuticals, and organic materials. Their derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of substituted dibenzofurans, commencing from the readily available starting material, 2-Iodo-6-methoxyphenol. The synthesis involves a two-step sequence: an initial O-arylation followed by an intramolecular cyclization. Both copper- and palladium-catalyzed methods for these transformations are presented, offering flexibility in catalyst choice and reaction conditions.

Overall Synthetic Strategy

The synthesis of dibenzofurans from this compound is achieved through a two-stage process. The initial step involves the formation of a diaryl ether intermediate via O-arylation of this compound with a suitable aryl coupling partner. The subsequent and final step is an intramolecular C-C bond formation, typically through a direct arylation or C-H activation/cyclization reaction, to construct the fused furan ring of the dibenzofuran scaffold.

Caption: Overall workflow for the synthesis of dibenzofurans.

Step 1: O-Arylation of this compound

The formation of the diaryl ether intermediate can be accomplished using either copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling.

Protocol 1A: Copper-Catalyzed O-Arylation (Ullmann-Type Reaction)

This protocol is a cost-effective method for the synthesis of diaryl ethers.

Materials:

-

This compound

-

Aryl halide (iodide or bromide) or phenol

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Ligand: L-proline, picolinic acid, or (2-pyridyl)acetone

-

Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl coupling partner (1.2 mmol), copper catalyst (5-10 mol%), and the ligand (10-20 mol%).

-

Add the base (2.0 mmol) and the anhydrous solvent (5 mL).

-

Seal the tube and heat the reaction mixture at the specified temperature (see Table 1) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired o-iododiaryl ether.

Protocol 1B: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig-Type Reaction)

This method often offers a broader substrate scope and milder reaction conditions compared to the Ullmann condensation.

Materials:

-

This compound

-

Aryl halide (bromide or chloride) or triflate

-

Palladium catalyst: Pd(OAc)₂, Pd₂(dba)₃

-

Phosphine ligand: XPhos, RuPhos, or other biaryl phosphine ligands

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Solvent: Toluene or 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube.

-

Add the base (1.5 mmol), this compound (1.0 mmol), and the aryl coupling partner (1.1 mmol).

-

Add the anhydrous solvent (5 mL).

-

Seal the tube and heat the reaction mixture to the specified temperature (see Table 1) with vigorous stirring for 8-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the o-iododiaryl ether.

Table 1: Comparison of O-Arylation Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| CuI | L-proline | K₂CO₃ | DMSO | 100-120 | 60-85 |

| CuBr | (2-pyridyl)acetone | Cs₂CO₃ | DMSO | 80-120 | 70-90[1] |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | 75-95 |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-98 |

Step 2: Intramolecular Cyclization to Dibenzofuran

The synthesized o-iododiaryl ether is then subjected to an intramolecular C-C bond formation to construct the dibenzofuran core. Palladium-catalyzed direct arylation is a highly effective method for this transformation.

Protocol 2A: Palladium-Catalyzed Intramolecular Direct Arylation

Materials:

-

o-Iododiaryl ether intermediate

-

Palladium catalyst: Pd(OAc)₂ or PdCl₂

-

Ligand (optional, but can improve yield): P(o-tol)₃, PPh₃, or specific biaryl phosphine ligands

-

Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium acetate (NaOAc)

-

Solvent: N,N-Dimethylacetamide (DMAc), DMF, or Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the o-iododiaryl ether (1.0 mmol), palladium catalyst (2-5 mol%), and ligand (if used, 4-10 mol%).

-

Add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).

-

Seal the tube and heat the reaction mixture at the specified temperature (see Table 2) with vigorous stirring for 12-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure dibenzofuran derivative.

Table 2: Comparison of Intramolecular Cyclization Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120-140 | 70-90 |

| PdCl₂ | PPh₃ | Cs₂CO₃ | DMF | 110-130 | 65-85 |

| Pd(OAc)₂ | None | NaOAc | Toluene | 110 | 60-80 |

Signaling Pathway and Logic Diagrams

Caption: Simplified catalytic cycle for Ullmann-type O-arylation.

Caption: Plausible catalytic cycle for intramolecular direct arylation.

Conclusion

The protocols outlined provide a comprehensive guide for the synthesis of dibenzofurans from this compound. The choice between copper and palladium catalysis for the O-arylation step and the specific conditions for the intramolecular cyclization can be tailored based on substrate scope, functional group tolerance, and available laboratory resources. These methods offer a versatile and efficient pathway to a class of compounds with significant potential in medicinal chemistry and materials science. For successful implementation, it is crucial to use anhydrous solvents and maintain an inert atmosphere, particularly for the palladium-catalyzed reactions. Optimization of reaction parameters such as temperature, reaction time, and catalyst/ligand loading may be necessary for specific substrates to achieve optimal yields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-6-methoxyphenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-6-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the electrophilic iodination of guaiacol (2-methoxyphenol), is often complicated by the formation of several impurities. The primary impurities arise from a lack of complete regioselectivity during the iodination step, as both the hydroxyl and methoxy groups of guaiacol are activating and ortho-, para-directing.

Common Impurities Include:

-

Isomeric Impurities: The most significant impurities are isomers of the desired product. Due to the directing effects of the hydroxyl and methoxy groups, iodination can occur at other positions on the aromatic ring.

-

Di-iodinated Impurities: Over-iodination can lead to the formation of di-iodinated species.

-

Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, guaiacol.

-

Oxidative Byproducts: The use of oxidizing agents to generate the electrophilic iodine species can lead to the formation of colored byproducts through the oxidation of the phenolic starting material or product.

Q2: What is the primary cause of isomeric impurity formation?

A2: The formation of isomeric impurities is a direct consequence of the electronic properties of the guaiacol starting material. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating and activate the aromatic ring towards electrophilic substitution. Both groups direct incoming electrophiles to the ortho and para positions. While the desired product is the result of iodination at the position ortho to the hydroxyl group and meta to the methoxy group, competing iodination can occur at other activated positions, leading to a mixture of products.

Q3: Can impurities from the starting material affect the synthesis?

A3: Yes, impurities present in the starting guaiacol can be carried through the synthesis or lead to the formation of additional byproducts. A common impurity in guaiacol is catechol. The presence of catechol can lead to the formation of colored byproducts through oxidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield of the desired this compound product.

| Possible Cause | Suggested Solution |

| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the iodinating reagent. |

| Suboptimal reaction temperature. | Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. For the iodination of guaiacol, temperatures are often kept low (0-5 °C) to improve regioselectivity. |

| Poor regioselectivity leading to a mixture of isomers. | Employ strategies to enhance regioselectivity. This can include the use of a protecting group for the hydroxyl function, or the careful choice of iodinating agent and solvent system. |

| Loss of product during work-up and purification. | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the phenolic product in the aqueous layer. Use an appropriate chromatography system for purification. |

Problem 2: Presence of significant amounts of isomeric impurities in the final product.

| Possible Cause | Suggested Solution |

| Lack of regiocontrol in the iodination step. | This is the most common cause. Consider a multi-step synthesis involving a protecting group to block other reactive sites on the guaiacol ring before iodination. Ortho-lithiation followed by iodination can also provide higher regioselectivity. |

| Inefficient purification. | Optimize the column chromatography conditions. A normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the isomers. HPLC can also be employed for higher purity. |

Problem 3: The final product is colored (e.g., yellow or brown).

| Possible Cause | Suggested Solution |

| Formation of oxidative byproducts. | This is often due to the oxidation of the phenol ring, which can be exacerbated by the oxidizing agents used for iodination. Minimize exposure of the reaction mixture and the purified product to air and light.[1] Consider using a milder iodinating agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Presence of catechol impurity in the starting guaiacol. | Use high-purity guaiacol as the starting material. If necessary, purify the guaiacol by distillation or recrystallization before use. |

| Degradation of the product. | This compound can be sensitive to light and air. Store the purified product in a dark, airtight container under an inert atmosphere and at a low temperature. |

Impurity Profile

The following table summarizes the common impurities, their potential origin, and typical analytical characteristics. The relative amounts are illustrative and can vary significantly based on the reaction conditions.

| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Data (Illustrative) | Potential Origin |

| 4-Iodo-2-methoxyphenol | I-C₆H₃(OCH₃)(OH) | 250.03 | Elutes close to the main product in GC/HPLC. Distinct NMR spectrum. | Lack of regioselectivity during iodination. |

| Di-iodo-guaiacol | I₂-C₆H₂(OCH₃)(OH) | 375.93 | Higher retention time in GC/HPLC. Higher mass in MS. | Over-iodination. |

| Guaiacol (Unreacted) | C₆H₄(OCH₃)(OH) | 124.14 | Lower retention time in GC/HPLC. | Incomplete reaction. |

| 3,3'-Dimethoxy-4,4'-biphenylquinone | C₁₄H₁₂O₄ | 244.24 | Colored compound, may be detected by UV-Vis.[1] | Oxidation of guaiacol.[1] |

| 3-Methoxycatechol | C₇H₈O₃ | 140.14 | Polar compound, may be separated by HPLC. | Oxidation of guaiacol. |

Experimental Protocols

Synthesis of this compound

This protocol is a representative example for the direct iodination of guaiacol.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve guaiacol (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in deionized water.

-

In a separate flask, prepare a solution of iodine (1.05 eq) in deionized water.

-

Slowly add the iodine solution to the guaiacol solution dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Acidify the reaction mixture to pH ~2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from isomers and other impurities.

Analytical Method for Impurity Profiling by GC-MS

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions (Illustrative):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-450.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation:

-

Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical relationships in the formation of impurities during guaiacol iodination.

References

Technical Support Center: Purification of 2-Iodo-6-methoxyphenol

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-iodo-6-methoxyphenol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A common mobile phase for the purification of this compound is a mixture of non-polar and polar solvents, such as ethyl acetate and hexane. The optimal ratio will depend on the specific impurities present, but a starting point could be in the range of 10-30% ethyl acetate in hexane. It is always recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q2: How can I visualize this compound on a TLC plate?

This compound can be visualized on a TLC plate using a UV lamp at 254 nm. Additionally, staining with potassium permanganate or vanillin can be effective for visualization.

Q3: My compound is not eluting from the column. What could be the problem?

There are several potential reasons for this issue. The eluting solvent may not be polar enough. In this case, gradually increasing the polarity of the mobile phase should help elute the compound. Another possibility is that the compound has decomposed on the silica gel.[1] To test for this, you can perform a stability test on a small amount of the compound with silica gel.[1] It is also possible that the compound is not actually in the crude mixture loaded onto the column.[2]

Q4: The separation between my desired product and an impurity is very poor. How can I improve it?

Poor separation can often be improved by using a less polar solvent system, which will result in lower Rf values and potentially better resolution. Using a longer column or a finer mesh silica gel can also enhance separation. If these methods fail, consider using a different solvent system or an alternative stationary phase like alumina.[1]

Q5: The purified fractions of this compound are showing signs of degradation. What can I do?

Phenols can be sensitive to air and light, and iodinated compounds can also be unstable. It is advisable to store purified fractions under an inert atmosphere (like nitrogen or argon) and in a dark, cool place.[3] Adding a small amount of a radical scavenger, like BHT, to the collection flasks might also help prevent degradation.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Product Elutes Too Quickly (High Rf) | Solvent system is too polar. | Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane). |

| Product Elutes Too Slowly (Low Rf) | Solvent system is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |

| Streaking of the Compound Spot on TLC | Sample is overloaded on the TLC plate or column. The compound may be acidic. | Use a more dilute sample for TLC. For column chromatography, ensure the sample is loaded in a concentrated band. Adding a small amount of acetic acid to the mobile phase can sometimes help with streaking of acidic compounds. |

| Compound Decomposes on the Column | This compound is unstable on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like neutral alumina.[1] |

| No Compound Detected in Fractions | - The compound did not elute. - The compound eluted in the solvent front. - The fractions are too dilute to detect the compound.[1] | - Increase the eluent polarity significantly to flush the column. - Check the very first fractions collected. - Concentrate the fractions before running a TLC analysis.[2] |

| Crystallization in the Column | The compound or an impurity is crystallizing in the column, blocking the flow. | This is a difficult problem to solve. It may be necessary to perform a pre-purification step to remove the problematic substance or use a wider column.[1] |

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific parameters may need to be optimized for your particular sample.

1. Materials:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

Hexane (or other non-polar solvent like cyclohexane)

-

Ethyl acetate (or other polar solvent like diethyl ether)

-

TLC plates (silica gel coated)

-

Glass column with stopcock

-

Collection tubes or flasks

-

Sand

2. Preparation:

-

TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm).

-

In a separate beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to ensure even packing.

-

Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

-

Add another thin layer of sand on top of the silica bed.

-

3. Sample Loading: